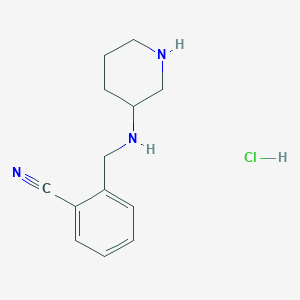

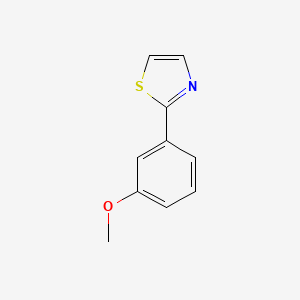

2-(3-Methoxyphenyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methoxyphenyl)-1,3-thiazole, also known as MTZ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has a thiazole ring and a methoxyphenyl group, making it a versatile compound for chemical synthesis.

Aplicaciones Científicas De Investigación

1. Crystal and Molecular Structure Analysis

The compound 2-(3-Methoxyphenyl)-1,3-thiazole, as part of various molecular formations, has been studied for its crystal and molecular structures. In one study, the title molecule exhibited a structure where methoxyphenyl groups are nearly perpendicular to the thiazole ring, forming a three-dimensional architecture through a series of hydrogen bonds and C—H⋯π(ring) interactions (Djafri et al., 2017). Another research analyzed the crystal structure of a similar compound, revealing a non-planar structure with significant intermolecular interactions, suggesting potential as a nonlinear optical (NLO) material (Yahiaoui et al., 2019).

Applications in Organic Electronics

2. Organic Solar Cells

A derivative of this compound was synthesized and utilized as an electron donor in organic solar cells (OSCs), showing a power conversion efficiency of up to 0.49%. This highlights the compound's potential in enhancing the performance of OSCs through broadening the absorption range (Toumi et al., 2015).

Corrosion Inhibition and Material Protection

3. Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have been explored as corrosion inhibitors. One study demonstrated the efficiency of such derivatives in protecting mild steel in acid media. The compounds effectively suppressed both anodic and cathodic corrosion processes, acting as mixed-type inhibitors. Quantum chemical parameters correlated well with the experimental data, providing insights into the inhibitory mechanism (Chaitra et al., 2016).

Optoelectronic Properties and Applications

4. Optoelectronic and Photonic Applications

Research into the optoelectronic properties of this compound derivatives has also been conducted. One study discussed the control of excited-state intramolecular proton transfer (ESIPT) reactions using a thiazolo[5,4-d]thiazole moiety. The compounds exhibited reversible ESIPT, allowing tunable emission from blue to yellow, leading to white-light luminescence. This property was utilized to fabricate a white organic light emitting diode (WOLED), demonstrating the compound's potential in photonics and optoelectronics (Zhang et al., 2016).

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFVVNZCRMFPGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)

![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)

![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)

![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536669.png)

![Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone](/img/structure/B2536670.png)

![3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(4-chlorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2536672.png)